4-Methyl-2-pentanone

描述

Methyl isobutyl ketone is a ketone.

Methyl isobutyl ketone is used as a solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose. Acute (short-term) exposure to methyl isobutyl ketone may irritate the eyes and mucous membranes, and cause weakness, headache, nausea, lightheadedness, vomiting, dizziness, incoordination, narcosis in humans. Chronic (long-term) occupational exposure to methyl isobutyl ketone has been observed to cause nausea, headache, burning in the eyes, weakness, insomnia, intestinal pain, and slight enlargement of the liver in humans. Lethargy and kidney and liver effects have been observed in rats and mice chronically exposed by gavage (experimentally placing the chemical in the stomach), ingestion, and inhalation. EPA has classified methyl isobutyl ketone as a Group D, not classifiable as to human carcinogenicity.

Methyl isobutyl ketone is a natural product found in Zingiber mioga, Aloe africana, and other organisms with data available.

Methyl Isobutyl Ketone (MIBK) can cause cancer according to California Labor Code. It can cause developmental toxicity according to The Environmental Protection Agency (EPA).

属性

IUPAC Name |

4-methylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTIZESTWPVYFNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O, Array | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021889 | |

| Record name | 4-Methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl isobutyl ketone appears as a clear colorless liquid with a pleasant odor. Flash point 73 °F. Less dense than water. Vapors heavier than air., Colorless liquid with a pleasant odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a fruity, ethereal odour, Colorless liquid with a pleasant odor. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/384/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Hexone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0326.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

243 to 244 °F at 760 mmHg (NTP, 1992), 115.7 °C, 116.50 °C. @ 760.00 mm Hg, 117-118 °C, 242 °F | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0326.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

73 °F (NTP, 1992), 23 °C, 64 °F (18 °C) (Closed cup), 14 °C c.c., 64 °F | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl isobutyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0326.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

1 to 5 mg/mL at 70 °F (NTP, 1992), Water/air, blood/air, oil (olive oil)/air, oil/water, and oil/blood partition (or solubility) coefficients of methyl isobutyl ketone were measured by vial-equilibration in combination with gas chromatography. Partition coefficients for methyl isobutyl ketone: water/air: 79; blood/air: 90; oil/air: 926. The blood/air partition coefficients for ketones are almost in the same range as the water/air, irrespective of the oil/air partition coefficients., In water, 19,000 mg/L at 25 °C, Slightly soluble in water, Miscible with ethanol, ether, acetone, benzene; soluble in chloroform, Miscible with most organic solvents, 19 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.91, miscible with alcohol, ether, and to 1 ml in 50 ml of water, 2% | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/384/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Hexone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0326.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.802 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7965 g/cu cm at 25 °C, Density: 0.8042 at 20 °C/20 °C, Bulk density: 6.68 lb/gal at 20 °C, Relative density (water = 1): 0.80, 0.796-0.799, 0.80 | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Methyl-2-pentanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/384/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Hexone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0326.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45 | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

5 mmHg at 67.5 °F ; 10 mmHg at 86.0 °F (NTP, 1992), 19.9 [mmHg], 19.9 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 2.1, 16 mmHg | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl ketone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/147 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl isobutyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0326.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

108-10-1 | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl isobutyl ketone [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-pentanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U5T7B88CNP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl isobutyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-120.5 °F (NTP, 1992), -85 °C, -84 °C, -84.7 °C, -120 °F | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3943 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl isobutyl ketone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/148 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl isobutyl ketone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002939 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL ISOBUTYL KETONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0511 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Hexone | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0326.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-pentanone, commonly known as methyl isobutyl ketone (MIBK), is a versatile organic solvent with a wide range of applications in industrial and laboratory settings.[1][2] Its characteristic physicochemical properties make it an effective solvent for resins, paints, lacquers, and nitrocellulose.[1] In the pharmaceutical and drug development sector, MIBK is utilized as an extraction solvent and in the synthesis of various organic compounds. This guide provides a comprehensive overview of the chemical properties, structure, and experimental determination of this compound.

Chemical Structure and Identification

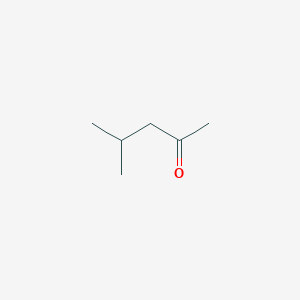

This compound is a ketone with the chemical formula C₆H₁₂O.[1][3] Its structure features a carbonyl group on the second carbon of a pentane (B18724) chain, with a methyl group branching from the fourth carbon.

Caption: 2D Chemical Structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 4-methylpentan-2-one |

| Common Names | Methyl isobutyl ketone (MIBK), Isobutyl methyl ketone, Isopropylacetone, Hexone[4][5] |

| CAS Number | 108-10-1[3][6][7] |

| Molecular Formula | C₆H₁₂O[3][8] |

| Molecular Weight | 100.16 g/mol [7] |

| Linear Formula | (CH₃)₂CHCH₂COCH₃[7] |

| SMILES | CC(C)CC(C)=O[7][9] |

| InChI | 1S/C6H12O/c1-5(2)4-6(3)7/h5H,4H2,1-3H3[7][10] |

Physicochemical Properties

This compound is a clear, colorless liquid with a characteristic sweet, ketonic odor.[3] It is a moderately volatile and flammable liquid.

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[1][3] |

| Odor | Pleasant, sweet, fruity, ketonic[3] |

| Melting Point | -84 to -80 °C[3][7][9] |

| Boiling Point | 114 to 118 °C[6][7][11] |

| Density | 0.801 g/mL at 20-25 °C[3][6][7] |

| Refractive Index (n²⁰/D) | 1.395 - 1.396[3][7][9] |

| Vapor Pressure | 15.7 mmHg at 20 °C[7] |

| Flash Point | 14 °C (57.2 °F) - closed cup[6][7] |

| Autoignition Temperature | 460 °C (860 °F)[6][7] |

| Solubility in Water | 19-20 g/L at 20 °C[3][6][7] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone (B3395972), benzene, and chloroform[12] |

| Explosive Limits | 1.2% - 8.0% in air[3][7] |

Experimental Protocols

Determination of Boiling Point

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup: Assemble a distillation apparatus or a micro boiling point apparatus using a Thiele tube.

-

Sample Preparation: Place a small volume (a few milliliters) of this compound into a small test tube or distillation flask. Add a boiling chip to ensure smooth boiling.

-

Procedure:

-

If using a micro boiling point apparatus, place a sealed capillary tube (sealed end up) into the test tube containing the sample.

-

Heat the apparatus slowly and observe for a steady stream of bubbles emerging from the capillary tube.

-

Remove the heat source and record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point.

-

-

Safety Precautions: this compound is highly flammable.[6][11] Keep away from open flames and sparks.[11] Work in a well-ventilated fume hood.[11][13] Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.[13][14]

Caption: Experimental workflow for boiling point determination.

Determination of Density

Principle: Density is the mass per unit volume of a substance.

Methodology:

-

Apparatus: A pycnometer or a calibrated micropipette and an analytical balance.

-

Procedure:

-

Measure the mass of the clean, dry pycnometer.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles, and measure the total mass.

-

The mass of the liquid is the difference between the two measurements.

-

The volume of the pycnometer is known.

-

Calculate the density by dividing the mass of the liquid by the volume of the pycnometer.

-

-

Safety Precautions: Perform the measurement in a well-ventilated area.[13] Avoid inhalation of vapors.[11][13]

Determination of Refractive Index

Principle: The refractive index of a substance is the ratio of the speed of light in a vacuum to the speed of light in the substance. It is a characteristic property of a pure compound.

Methodology:

-

Apparatus: An Abbe refractometer.

-

Procedure:

-

Calibrate the refractometer with a standard of known refractive index (e.g., distilled water).

-

Place a few drops of this compound on the prism of the refractometer.

-

Close the prism and allow the temperature to equilibrate to 20°C.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the center of the crosshairs.

-

Read the refractive index from the scale.

-

-

Safety Precautions: Ensure proper ventilation to avoid vapor inhalation.[13]

Spectroscopic Data

¹H NMR Spectroscopy

-

¹H NMR (CDCl₃, 400 MHz): δ 2.42 (d, J=6.8 Hz, 2H), 2.14 (s, 3H), 2.10 (m, 1H), 0.92 (d, J=6.6 Hz, 6H).

¹³C NMR Spectroscopy

-

¹³C NMR (CDCl₃, 100 MHz): δ 208.8, 52.5, 30.0, 24.6, 22.5.

Infrared (IR) Spectroscopy

-

IR (neat): ν_max 2958 (C-H stretch), 1718 (C=O stretch, strong), 1368, 1171 cm⁻¹.

Mass Spectrometry (MS)

-

MS (EI): m/z (%) 100 (M⁺, 15), 85 (14), 58 (40), 57 (25), 43 (100), 41 (25), 29 (14), 27 (10).[15] The base peak at m/z 43 corresponds to the [CH₃CO]⁺ acylium ion.

Chemical Reactivity and Synthesis

Synthesis from Acetone

The primary industrial synthesis of this compound involves the aldol (B89426) condensation of acetone.[2] This process can be a one-step, two-step, or three-step reaction. The three-step process involves the base-catalyzed self-condensation of acetone to form diacetone alcohol, followed by acid-catalyzed dehydration to mesityl oxide, and finally, selective hydrogenation of the carbon-carbon double bond to yield this compound.[2]

Caption: Reaction pathway for the synthesis of this compound.

Oxidation and Peroxide Formation

This compound can undergo autoxidation in the presence of air to form peroxides, which can be explosive.[2] This is a critical safety consideration, and prolonged storage with exposure to air should be avoided. Oxidation can also be achieved using strong oxidizing agents. For instance, oxidation with 50% hydrogen peroxide in the presence of an acid can directly yield peroxides.[2] The secondary alcohol, 4-methyl-2-pentanol, can be oxidized to form this compound.[16]

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Hazards: Highly flammable liquid and vapor.[6][11] Causes serious eye irritation.[6][11] Harmful if inhaled.[6][11] May cause respiratory irritation.[6][11] Suspected of causing cancer.[6]

-

Precautions: Keep away from heat, sparks, open flames, and hot surfaces.[11][13] Use only in a well-ventilated area.[11][13] Wear protective gloves, protective clothing, eye protection, and face protection.[13][14] Avoid breathing vapors.[11][13] Ground and bond container and receiving equipment to prevent static discharge.[13]

-

First Aid:

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11][13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][13]

-

Skin Contact: Wash with plenty of soap and water.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth.[11]

-

Conclusion

This compound is a significant organic solvent with well-defined chemical and physical properties. A thorough understanding of its structure, properties, and reactivity is essential for its safe and effective use in research, development, and industrial applications. The experimental protocols outlined in this guide provide a framework for the accurate determination of its key characteristics, while the safety information emphasizes the importance of proper handling procedures.

References

- 1. This compound: Uses and Production_Chemicalbook [chemicalbook.com]

- 2. chemcess.com [chemcess.com]

- 3. This compound | 108-10-1 [chemicalbook.com]

- 4. Methyl Isobutyl Ketone | C6H12O | CID 7909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. agilent.com [agilent.com]

- 7. This compound = 99 108-10-1 [sigmaaldrich.com]

- 8. MIBK (Methyl Isobutyl Ketone) Solvent | this compound | CAS 108-10-1 [industrochem.com]

- 9. This compound [stenutz.eu]

- 10. This compound(108-10-1) 1H NMR [m.chemicalbook.com]

- 11. uwaterloo.ca [uwaterloo.ca]

- 12. This compound, HPLC Grade, 99+% | Fisher Scientific [fishersci.ca]

- 13. pentachemicals.eu [pentachemicals.eu]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. massbank.eu [massbank.eu]

- 16. brainly.com [brainly.com]

An In-depth Technical Guide to the Physical Constants and Data of 4-Methyl-2-pentanone

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methyl-2-pentanone, a widely used solvent also known as Methyl Isobutyl Ketone (MIBK). The information is intended for researchers, scientists, and professionals in drug development and other scientific fields.

General Information

This compound is a colorless liquid organic compound with the condensed chemical formula (CH₃)₂CHCH₂C(O)CH₃.[1] It is a ketone used extensively as a solvent for gums, resins, paints, varnishes, lacquers, and nitrocellulose.[1][2] Unlike other common ketone solvents such as acetone (B3395972) and methyl ethyl ketone (MEK), MIBK has a relatively low solubility in water, which makes it particularly useful for liquid-liquid extraction.[1][3]

Physical and Chemical Properties

The following tables summarize the key physical and chemical constants of this compound, compiled from various reputable sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1][4] |

| Molecular Weight | 100.16 g/mol | [1][4][5] |

| Appearance | Clear, colorless liquid | [1][4][6][7][8] |

| Odor | Pleasant, characteristic, sweet, camphor-like | [1][4][8][9] |

| Density | 0.802 g/mL (liquid) | [1][2] |

| 0.801 g/cm³ at 20 °C | [10] | |

| 0.801 g/mL at 25 °C | [5] | |

| Melting Point | -84.7 °C (−120.5 °F; 188.5 K) | [1][2] |

| -85 °C | [4][8] | |

| -80 °C | [11][5] | |

| Boiling Point | 117 to 118 °C (243 to 244 °F; 390 to 391 K) | [1][2] |

| 114-117 °C | ||

| 116 °C | [6] | |

| Refractive Index (nD) | 1.3958 at 20 °C | [1][2][4][12] |

| 1.395 at 20 °C | [11][5] | |

| Viscosity | 0.58 cP at 20.0 °C | [1][2] |

| 0.585 mPa.s at 20 °C | [7][13] | |

| Surface Tension | 23.6 dynes/cm at 20.0 °C | [4][12] |

| Vapor Pressure | 16 mmHg (20 °C) | [1][2] |

| 15.7 mmHg (20 °C) | [5] | |

| 20 hPa (15 mmHg) at 20 °C | [8] | |

| Vapor Density | 3.45 (Air = 1.0) | [14][15] |

| 3.5 (vs air) | [11][5] |

Table 2: Solubility Data

| Parameter | Value | Source(s) |

| Solubility in water | 1.91 g/100 mL (20 °C) | [1][2] |

| 19 g/L at 20 °C | [10] | |

| 1.9% by mass (MIBK in water) at 20 °C | [6] | |

| Solubility of water in MIBK | 1.9% by mass at 20 °C | [6] |

| LogP (Octanol-Water Partition Coefficient) | 1.31 | [4] |

Table 3: Safety and Flammability Data

| Property | Value | Source(s) |

| Flash Point | 14 °C (57.2 °F) - Closed Cup | [5][7][10] |

| 16 °C - Closed Cup | [6] | |

| 73 °F | [4][15] | |

| Autoignition Temperature | 460 °C (860 °F) | |

| 840 °F (448 °C) | [4][11][5] | |

| 448 °C (840 °F) | [8] | |

| Explosive Limits in Air | Lower: 1.2% | [7][8][14] |

| Upper: 8.0% | [7][8][14] | |

| GHS Hazard Statements | H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H351 (Suspected of causing cancer) | [1][13] |

Experimental Protocols

Detailed experimental protocols for the determination of physical constants are typically based on standardized methods from organizations such as ASTM International or the International Organization for Standardization (ISO). These standards are proprietary and not publicly available. However, the data presented here are sourced from safety data sheets and chemical databases, which rely on these established methodologies. For instance, flash points are often determined using a "closed cup" apparatus, a standardized method for measuring the temperature at which a liquid gives off enough vapor to ignite.[10][14] Similarly, techniques such as densitometry, refractometry, and viscometry are employed under controlled temperature conditions to obtain the respective values.[16]

Data Relationships and Workflow

The following diagram illustrates the logical flow and relationship between the different types of physical data presented in this guide. It starts with the fundamental identification of the compound and branches into its various physical, chemical, and safety properties.

Caption: Logical flow of this compound's physical and safety data.

References

- 1. Methyl isobutyl ketone - Wikipedia [en.wikipedia.org]

- 2. METHYL ISOBUTYL KETONE - Ataman Kimya [atamanchemicals.com]

- 3. Methyl Isobutyl Ketone (MIBK) - Cargo Handbook - the world's largest cargo transport guidelines website [cargohandbook.com]

- 4. Methyl Isobutyl Ketone | C6H12O | CID 7909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-2-pentanon ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. arkema.com [arkema.com]

- 7. univarsolutions.com [univarsolutions.com]

- 8. greenfield.com [greenfield.com]

- 9. This compound | 108-10-1 [chemicalbook.com]

- 10. agilent.com [agilent.com]

- 11. Methyl Isobutyl Ketone MIBK [sigmaaldrich.com]

- 12. productcatalog.eastman.com [productcatalog.eastman.com]

- 13. sasoltechdata.com [sasoltechdata.com]

- 14. fishersci.com [fishersci.com]

- 15. HEXONE (METHYL ISOBUTYL KETONE; MIBK) | Occupational Safety and Health Administration [osha.gov]

- 16. pubs.acs.org [pubs.acs.org]

4-Methyl-2-pentanone: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 4-Methyl-2-pentanone, a widely used solvent in various industrial and laboratory settings. It covers its fundamental chemical identity, physicochemical properties, relevant experimental protocols, and key industrial processes.

Chemical Identity and Synonyms

This compound is an organic compound classified as a ketone.[1] Its unambiguous identification is crucial for regulatory compliance, safety, and scientific accuracy. The Chemical Abstracts Service (CAS) has assigned it the number 108-10-1 .

This compound is known by several synonyms, which are frequently encountered in technical literature and commercial products. The most common of these are:

-

Methyl isobutyl ketone (MIBK)

-

Isobutyl methyl ketone

-

Isopropylacetone

-

Hexone

-

MIBK

-

2-Pentanone, 4-methyl-

-

4-Methyl-2-oxopentane

A logical diagram illustrating the relationship between its primary name, CAS number, and common synonyms is presented below.

Physicochemical Properties

This compound is a colorless liquid with a characteristic sweet odor.[2][3][4] It is a versatile solvent due to its moderate polarity and ability to dissolve a wide range of substances, including resins, gums, nitrocellulose, and paints.[5][6][7] A summary of its key quantitative properties is provided in the table below.

| Property | Value | Reference |

| Identifiers | ||

| CAS Number | 108-10-1 | [2][5][8][9][10] |

| Molecular Formula | C6H12O | [5] |

| Molecular Weight | 100.16 g/mol | [5][8][9][10] |

| Physical Properties | ||

| Appearance | Clear, colorless liquid | [3][4] |

| Odor | Characteristic, sweet, fruity | [2][3][4] |

| Melting Point | -84 °C to -80 °C | [2][3][4][10][11] |

| Boiling Point | 114-118 °C | [3][10][11][12] |

| Density | 0.801 g/mL at 20-25 °C | [3][4][11][12] |

| Vapor Pressure | 15 mm Hg at 20 °C | [3] |

| Vapor Density | 3.5 (vs air) | [3][11] |

| Refractive Index | 1.395 at 20 °C | [3][4][11] |

| Solubility in Water | 19-20 g/L at 20 °C | [4][11][12] |

| Safety and Flammability | ||

| Flash Point | 14 °C (57.2 °F) - closed cup | [2][5][9][12] |

| Autoignition Temperature | 449-460 °C (840-860 °F) | [11][12] |

| Explosive Limits | 1.2% - 8.0% | [4][11] |

Industrial Production and Synthesis

The industrial synthesis of this compound is primarily achieved through the condensation of acetone (B3395972).[9][13] Several process variations exist, including one-step, two-step, and three-step methods. The three-step process is a common approach.[9][13]

A simplified workflow for the three-step synthesis from acetone is outlined below.

Experimental Protocols

Due to its widespread use, standardized methods for the analysis and application of this compound are well-established. Below are detailed methodologies for common laboratory procedures.

Protocol 1: Assay Determination by Gas Chromatography (GC)

This protocol is a standard method for determining the purity of this compound.[14]

Objective: To quantify the percentage of this compound in a sample.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Capillary column: Type I, methyl silicone (e.g., DB-1, HP-1).[14]

-

Data acquisition and processing software.

Procedure:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., acetone or dichloromethane) if necessary.

-

Instrument Setup:

-

Injector Temperature: 250 °C

-

Detector Temperature: 300 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold at 200 °C for 5 minutes.

-

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injection Volume: 1 µL.

-

-

Analysis:

-

Inject the prepared sample into the GC.

-

Record the chromatogram.

-

-

Data Processing:

-

Integrate the area under all peaks in the chromatogram.

-

Calculate the area percent of the this compound peak relative to the total area of all peaks.

-

Correct the final assay for water content, which should be determined by a separate method (e.g., Karl Fischer titration).[14]

-

Protocol 2: Liquid-Liquid Extraction using this compound

This protocol outlines a general procedure for using this compound as an extraction solvent, a common application in isolating compounds of interest from aqueous solutions.[7][15][16]

Objective: To extract a target analyte from an aqueous phase into an organic phase using this compound.

Materials:

-

Separatory funnel

-

Aqueous solution containing the target analyte

-

This compound (extraction solvent)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Collection flasks

Workflow Diagram:

Procedure:

-

Place the aqueous solution into a separatory funnel of appropriate size.

-

Add a predetermined volume of this compound to the funnel. The volume will depend on the partition coefficient of the analyte and the volume of the aqueous phase.

-

Stopper the funnel and shake vigorously for 1-2 minutes to ensure thorough mixing of the two phases. Periodically vent the funnel to release any pressure buildup.

-

Place the funnel in a ring stand and allow the layers to fully separate. This compound is less dense than water and will form the upper layer.

-

Carefully drain the lower aqueous layer and discard or save for further extractions.

-

Drain the upper organic layer containing the extracted analyte into a clean collection flask.

-

To remove any residual water, add a small amount of a drying agent like anhydrous sodium sulfate (B86663) to the organic extract and swirl.

-

The dried organic solution can then be filtered and the this compound removed by evaporation (e.g., using a rotary evaporator) to yield the isolated analyte.

Conclusion

This compound is a cornerstone solvent with a well-defined chemical profile and a broad range of applications in research and industry. Its utility as a solvent for resins and in extraction processes is well-documented.[7][13] A thorough understanding of its properties, handling requirements, and analytical methods is essential for its safe and effective use in scientific and developmental work.

References

- 1. Showing Compound this compound (FDB008174) - FooDB [foodb.ca]

- 2. fishersci.com [fishersci.com]

- 3. This compound CAS#: 108-10-1 [m.chemicalbook.com]

- 4. This compound | 108-10-1 [chemicalbook.com]

- 5. MIBK (Methyl Isobutyl Ketone) Solvent | this compound | CAS 108-10-1 [industrochem.com]

- 6. This compound analyticalstandard 108-10-1 [sigmaaldrich.com]

- 7. This compound | Regenesis [regenesis.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. chemcess.com [chemcess.com]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. 4-甲基-2-戊酮 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. agilent.com [agilent.com]

- 13. This compound: Uses and Production_Chemicalbook [chemicalbook.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound Continuous Extraction Industrial production [tyextractor.com]

- 16. Methyl Isobutyl Ketone | C6H12O | CID 7909 - PubChem [pubchem.ncbi.nlm.nih.gov]

Synthesis pathways for 4-Methyl-2-pentanone

An In-depth Technical Guide to the Synthesis of 4-Methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as methyl isobutyl ketone (MIBK), is a versatile organic solvent with significant applications in various industries, including pharmaceuticals, coatings, and chemical synthesis. Its low solubility in water and high solvency for a wide range of organic materials make it an excellent choice for extraction and as a reaction medium. This technical guide provides a comprehensive overview of the primary synthesis pathways for MIBK, focusing on the underlying chemistry, experimental protocols, and quantitative data to support researchers and professionals in drug development and chemical manufacturing.

Core Synthesis Pathways from Acetone (B3395972)

The industrial production of this compound predominantly starts from acetone. The synthesis can be broadly categorized into three main routes: a three-step process, a two-step process, and a one-step (or single-stage) process. Additionally, synthesis from isopropyl alcohol and the use of catalytic distillation represent important variations.

The Three-Step Synthesis Pathway

The traditional method for MIBK synthesis involves a sequence of three distinct chemical transformations: aldol (B89426) condensation, dehydration, and hydrogenation.[1]

-

Step 1: Aldol Condensation of Acetone. In the first step, two molecules of acetone undergo an aldol condensation reaction in the presence of an alkaline catalyst to form diacetone alcohol (DAA).[1]

-

Step 2: Dehydration of Diacetone Alcohol. The DAA intermediate is then dehydrated using an acid catalyst to yield mesityl oxide (MO) and water.[1]

-

Step 3: Hydrogenation of Mesityl Oxide. Finally, the carbon-carbon double bond in mesityl oxide is selectively hydrogenated in the presence of a metal catalyst, typically palladium or nickel, to produce this compound.[1]

References

In Vivo Metabolic Pathways of 4-Methyl-2-pentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of 4-Methyl-2-pentanone (MIBK), also known as methyl isobutyl ketone. MIBK is a widely used industrial solvent, and understanding its metabolic fate is crucial for assessing its toxicological profile and for the development of safety guidelines.[1][2] This document details the key metabolic transformations, involved enzymes, pharmacokinetic data, and relevant experimental protocols.

Core Metabolic Pathways

The in vivo metabolism of this compound primarily involves oxidation and reduction reactions, leading to the formation of more polar and excretable metabolites.[3] The two principal metabolites identified in various species, including rats, mice, and guinea pigs, are 4-hydroxy-4-methyl-2-pentanone and 4-methyl-2-pentanol (B46003).[4][5]

The metabolic conversion of MIBK is a two-pronged process:

-

Oxidation: The primary oxidative pathway involves the hydroxylation of MIBK to form 4-hydroxy-4-methyl-2-pentanone (HMP). This reaction is catalyzed by the cytochrome P450 (CYP) family of enzymes.[5] While the specific isozymes have not been definitively identified in all species, evidence suggests the involvement of CYP2E1 and CYP2B6, given their role in the metabolism of structurally similar ketones.[6][7]

-

Reduction: MIBK can also undergo reduction of its ketone group to a secondary alcohol, yielding 4-methyl-2-pentanol (4-MPOL). This reversible reaction is catalyzed by alcohol dehydrogenase (ADH).[5][8] The resulting 4-methyl-2-pentanol can be re-oxidized back to MIBK.[9]

These primary metabolites can potentially undergo further secondary metabolism, such as conjugation with glucuronic acid, to facilitate their elimination from the body, although specific conjugates of MIBK metabolites are not extensively documented.[10][11][12] The majority of absorbed MIBK is metabolized, with only a very small fraction being excreted unchanged in the urine.[4][13]

Quantitative Pharmacokinetic Data

The toxicokinetics of MIBK and its metabolites have been investigated in various animal models and in humans. The data reveals rapid absorption and distribution to tissues, followed by metabolic clearance. Below are summary tables of key pharmacokinetic parameters.

Table 1: Pharmacokinetic Parameters of this compound (MIBK) in Different Species

| Species | Route of Administration | Dose | T½ (half-life) | Clearance | Vd (Volume of Distribution) | Reference |

| Human | Inhalation | 10, 100, 200 mg/m³ | Biphasic: 12 and 70 min | 1.61 L/h/kg | - | [4][5] |

| Rat | Oral | 5 mmol/kg | ~40 min | - | - | [3][14] |

| Mouse | Intraperitoneal | 5 mmol/kg | < 15 min | - | - | [9][14] |

| Guinea Pig | Intraperitoneal | 450 mg/kg | 66 min | - | - | [3] |

Table 2: Metabolite Concentrations Following MIBK Administration in Rats

| Tissue | Metabolite | Concentration (µg/g or µg/mL) after 5 mmol/kg oral dose | Time Point | Reference |

| Plasma | 4-Hydroxy-4-methyl-2-pentanone (HMP) | ~100 | 9 h (Cmax) | [3] |

| Plasma | This compound (MIBK) | ~20 | - | [3] |

| Liver | 4-Hydroxy-4-methyl-2-pentanone (HMP) | Higher than plasma | - | [15] |

| Kidney | 4-Hydroxy-4-methyl-2-pentanone (HMP) | Higher than plasma | - | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of MIBK metabolism.

In Vivo Animal Study Protocol (Rat Model)

This protocol outlines a typical in vivo study to assess the metabolism and tissue distribution of MIBK in rats.

3.1.1. Animal Handling and Dosing:

-

Animal Model: Male Sprague-Dawley rats (200-250 g) are commonly used.[3]

-

Acclimatization: Animals are housed in a controlled environment (12-h light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) for at least one week prior to the experiment, with ad libitum access to food and water.

-

Dosing:

-

Oral Administration: MIBK is typically dissolved in a vehicle like corn oil and administered via oral gavage at a specific dose (e.g., 5 mmol/kg).[3]

-

Inhalation Exposure: Rats are placed in inhalation chambers and exposed to a controlled concentration of MIBK vapor (e.g., 500, 1000, or 2000 ppm) for a defined period (e.g., 6 hours/day).[16]

-

3.1.2. Sample Collection:

-

Blood: Blood samples are collected at various time points post-dosing via tail vein or cardiac puncture into heparinized tubes. Plasma is separated by centrifugation.

-

Urine: Urine is collected using metabolic cages over specified intervals.

-

Tissues: At the end of the study, animals are euthanized, and tissues (liver, kidneys, brain, lungs, fat) are rapidly excised, weighed, and flash-frozen in liquid nitrogen for storage at -80°C.[15]

Analytical Method: Quantification of MIBK in Urine by Headspace GC-MS

This protocol is adapted from a validated method for the determination of MIBK in urine samples.

3.2.1. Sample Preparation:

-

Pipette 5 mL of urine into a 20 mL headspace vial.

-

Add 3.0 g of ammonium (B1175870) sulfate (B86663) to the vial.

-

Seal the vial immediately with a PTFE-lined septum and aluminum cap.

3.2.2. Headspace GC-MS Analysis:

-

Instrumentation: Agilent GC-MS system (or equivalent) with a headspace autosampler.

-

Headspace Conditions:

-

Oven Temperature: 60°C

-

Equilibration Time: 30 min

-

Injection Volume: 100 µL

-

-

GC Conditions:

-

Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent.

-

Carrier Gas: Helium.

-

Oven Program: Isothermal at a suitable temperature to achieve good separation.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for MIBK.

-

-

Quantification: An external standard calibration curve is prepared using MIBK standards in blank urine.

Protocol for Tissue Homogenization and Metabolite Extraction

This protocol is a general procedure for extracting MIBK and its metabolites from tissue samples.

-

Homogenization:

-

Weigh a portion of the frozen tissue (~100-200 mg).

-

Add the tissue to a 2 mL tube containing ceramic beads and ice-cold methanol (B129727) (1:3 w/v).

-

Homogenize using a bead beater for 30-60 seconds.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Extraction:

-

Collect the supernatant.

-

The extract can be directly analyzed or further purified using solid-phase extraction (SPE) if necessary to remove interfering substances.

-

Role of Specific Enzymes

Cytochrome P450 (CYP) Enzymes: As mentioned, the CYP superfamily is responsible for the oxidative metabolism of MIBK. While direct studies on MIBK with specific recombinant human CYP isoforms are limited, induction studies with similar ketones suggest that CYP2E1 and CYP2B6 are likely major contributors.[6][7] CYP2E1 is known to metabolize many small, polar molecules, and its expression can be induced by its substrates, including ethanol (B145695) and acetone.[17][18] CYP2B6 is also involved in the metabolism of a significant number of clinical drugs.[19][20]

Alcohol Dehydrogenase (ADH): This cytosolic enzyme catalyzes the reversible reduction of MIBK to 4-methyl-2-pentanol.[5][8] The direction of this reaction (reduction or oxidation) depends on the cellular redox state (NADH/NAD+ ratio).[8]

Conclusion

The in vivo metabolism of this compound is a relatively straightforward process dominated by oxidation to 4-hydroxy-4-methyl-2-pentanone and reduction to 4-methyl-2-pentanol. These reactions are primarily mediated by cytochrome P450 enzymes and alcohol dehydrogenase, respectively. The resulting metabolites are more polar than the parent compound, facilitating their excretion. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals working with MIBK, enabling a better understanding of its pharmacokinetic profile and potential for toxicity. Further research focusing on the specific human CYP isozymes involved and the potential for secondary metabolism would provide a more complete picture of MIBK's fate in the body.

References

- 1. This compound | Regenesis [regenesis.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative metabolism of methyl isobutyl carbinol and methyl isobutyl ketone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Méthyl-2-pentanone (108-10-1) / 4-Méthyl-2-pentanone urinaire - Biotox - INRS [inrs.fr]

- 5. inrs.fr [inrs.fr]

- 6. The Role of CYP2E1 in the Drug Metabolism or Bioactivation in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cross-species pharmacokinetic comparison from mouse to man of a second-generation antisense oligonucleotide, ISIS 301012, targeting human apolipoprotein B-100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. imtm.cz [imtm.cz]

- 9. DOT Language | Graphviz [graphviz.org]

- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exposure to methyl isobutyl ketone: toxicokinetics and occurrence of irritative and CNS symptoms in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The comparative pharmacokinetics of pentamethylmelamine in man, rat, and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tissue Distribution of Berberine and Its Metabolites after Oral Administration in Rats | PLOS One [journals.plos.org]

- 16. Visualizing Metabolomics Data: Graphical Insights - Creative Proteomics [metabolomics.creative-proteomics.com]

- 17. The CYP2B6*6 allele significantly alters the N-demethylation of ketamine enantiomers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. 4-Hydroxy-4-methyl-2-pentanone for synthesis 123-42-2 [sigmaaldrich.com]

The Dose Makes the Poison: An In-Depth Technical Guide to the Toxicokinetics and Safety Profile of 4-Methyl-2-pentanone

For Researchers, Scientists, and Drug Development Professionals